Cas no 2227891-44-1 (rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- AT38184
- (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- EN300-2004336
- 2227891-44-1
- TRANS-2-(3-BROMOPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
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- インチ: 1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)/t5-,6-/m1/s1
- InChIKey: VNKSIKNEPDAXBL-PHDIDXHHSA-N
- ほほえんだ: BrC1=CC=CN=C1[C@@H]1C[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 240.97384g/mol
- どういたいしつりょう: 240.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.2Ų
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004336-0.1g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
2227891-44-1 | 95% | 0.1g |
$451.0 | 2023-09-16 | |
1PlusChem | 1P028Q8C-10g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |
2227891-44-1 | 95% | 10g |
$6972.00 | 2023-12-18 | |
Aaron | AR028QGO-10g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |
2227891-44-1 | 95% | 10g |
$7712.00 | 2023-12-15 | |
Aaron | AR028QGO-250mg |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |
2227891-44-1 | 95% | 250mg |
$911.00 | 2023-12-15 | |
Aaron | AR028QGO-5g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |
2227891-44-1 | 95% | 5g |
$5209.00 | 2023-12-15 | |
1PlusChem | 1P028Q8C-2.5g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylicacid |
2227891-44-1 | 95% | 2.5g |
$3212.00 | 2023-12-18 | |
Enamine | EN300-2004336-5.0g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
2227891-44-1 | 95% | 5g |
$3770.0 | 2023-05-31 | |
Enamine | EN300-2004336-0.05g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
2227891-44-1 | 95% | 0.05g |
$301.0 | 2023-09-16 | |
Enamine | EN300-2004336-10.0g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
2227891-44-1 | 95% | 10g |
$5590.0 | 2023-05-31 | |
Enamine | EN300-2004336-1g |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
2227891-44-1 | 95% | 1g |
$1299.0 | 2023-09-16 |
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Racemic (1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview
The compound rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227891-44-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a pyridine ring, along with a carboxylic acid group. The presence of the bromine atom at the 3-position of the pyridine ring adds to its chemical complexity and functional diversity.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The cyclopropane moiety is known for its strain energy, which can enhance the reactivity and bioavailability of the molecule. Similarly, the pyridine ring contributes to aromaticity and potential hydrogen bonding capabilities, making this compound a promising candidate for various applications in medicinal chemistry.
The synthesis of rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. This is followed by cyclopropanation reactions, which are often challenging due to the inherent strain in cyclopropane rings. Researchers have employed various methods, including transition metal-catalyzed cycloadditions and photochemical reactions, to achieve efficient synthesis of this compound.
One of the most notable applications of this compound is in the field of antiviral drug development. Studies have shown that derivatives of this compound exhibit potent activity against several viral pathogens, including influenza A and B viruses. The carboxylic acid group plays a critical role in binding to viral proteins, making it a key functional group for therapeutic intervention.
In addition to its antiviral properties, this compound has also been explored for its potential in cancer therapy. Preclinical studies have demonstrated that it can selectively target cancer cells while sparing healthy cells, suggesting a promising avenue for future research. The bromine atom in the pyridine ring contributes to the molecule's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets.
The stereochemistry of this compound is another area of intense research interest. The (1R,2R) configuration has been shown to significantly influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Researchers are actively investigating how subtle changes in stereochemistry can optimize these properties for better therapeutic outcomes.
From a materials science perspective, this compound has also been studied for its potential as a building block in supramolecular chemistry. Its unique structure allows for strong intermolecular interactions, making it a valuable component in self-assembling systems and nanotechnology applications.
In conclusion, rac-(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227891-44-1) is a versatile compound with wide-ranging applications in medicine and materials science. Its complex structure and functional groups make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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